![molecular formula C21H23NO2 B1623755 Aniline;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol CAS No. 67784-74-1](/img/structure/B1623755.png)
Aniline;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aniline;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is a polymeric compound formed through the polymerization of formaldehyde with benzenamine, followed by maleation and cyclization processes . This compound is known for its excellent thermal and chemical stability, making it useful in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of formaldehyde, polymer with benzenamine, maleated, cyclized involves several steps:
Polymerization: Formaldehyde reacts with benzenamine to form a polymer.
Maleation: The polymer is then reacted with maleic anhydride.
Cyclization: The final step involves cyclization to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves:
Mixing: Formaldehyde and benzenamine are mixed in specific proportions.
Reaction: The mixture is allowed to react under controlled conditions to form the polymer.
Maleation and Cyclization: The polymer is then treated with maleic anhydride and subjected to cyclization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Aniline;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: It can also undergo reduction reactions.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups .
Scientific Research Applications
Aniline;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used in the production of coatings, adhesives, plastics, and fibers due to its excellent thermal and chemical stability
Mechanism of Action
The mechanism of action of formaldehyde, polymer with benzenamine, maleated, cyclized involves its interaction with various molecular targets and pathways. The compound can interact with proteins, nucleic acids, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Phenol-formaldehyde resin: Another polymer formed from formaldehyde and phenol.
Urea-formaldehyde resin: Formed from formaldehyde and urea.
Melamine-formaldehyde resin: Formed from formaldehyde and melamine.
Uniqueness: Aniline;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is unique due to its specific combination of thermal and chemical stability, making it suitable for applications where other similar compounds may not perform as well .
Properties
CAS No. |
67784-74-1 |
|---|---|
Molecular Formula |
C21H23NO2 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
aniline;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol |
InChI |
InChI=1S/C15H16O2.C6H7N/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;7-6-4-2-1-3-5-6/h3-10,16-17H,1-2H3;1-5H,7H2 |
InChI Key |
UMBCKFDQILWGJI-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1=CC=C(C=C1)N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1=CC=C(C=C1)N |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-[(3,7-dimethyl-2,6-octadienyl)oxy]acetaldehyde](/img/structure/B1623672.png)
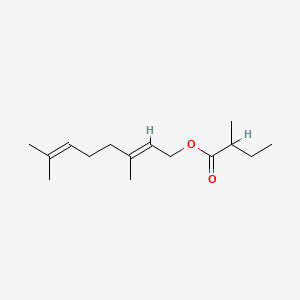
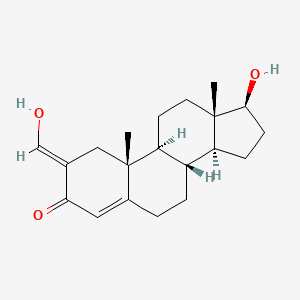
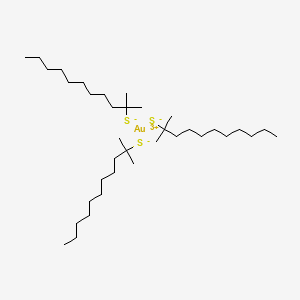
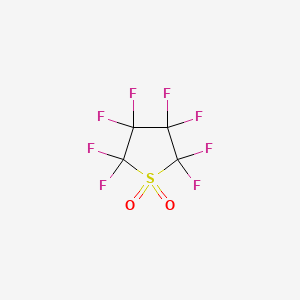
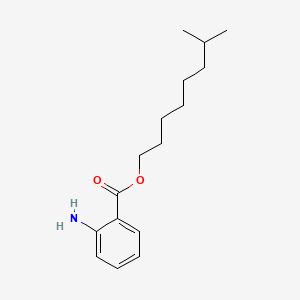
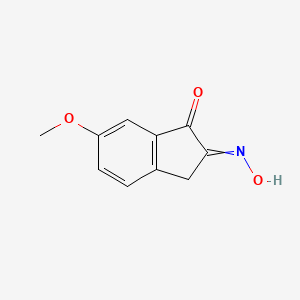
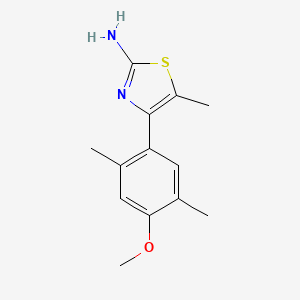
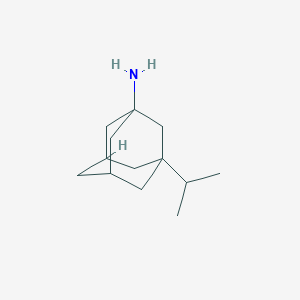
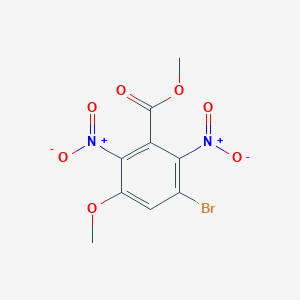
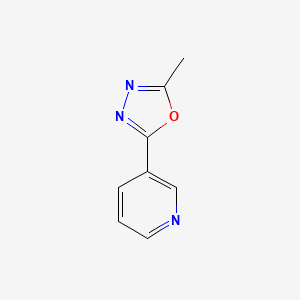

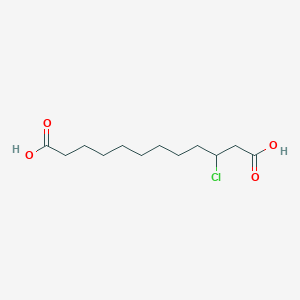
![2-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-1-ium-2-yl)sulfanyl-N-cyclohexylacetamide](/img/structure/B1623695.png)
